
OT antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OT antagonist 3 is a compound that functions as an oxytocin receptor antagonist. Oxytocin is a neurohypophyseal hormone that plays a crucial role in various physiological processes, including labor induction, lactation, and social bonding. This compound is used to inhibit the effects of oxytocin by blocking its receptor, making it a valuable tool in both research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OT antagonist 3 is a substituted triazole derivative. The synthesis of this compound involves the formation of a triazole ring through a cycloaddition reaction. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions. The starting materials include an alkyne and an azide, which undergo a 1,3-dipolar cycloaddition to form the triazole ring .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
OT antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives with modified functional groups. These derivatives can exhibit different biological activities and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
OT antagonist 3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of oxytocin receptor antagonists.
Biology: The compound helps in understanding the role of oxytocin in social behavior and bonding.
Medicine: this compound is explored for its potential therapeutic applications in conditions like preterm labor and certain psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
OT antagonist 3 exerts its effects by binding to the oxytocin receptor, thereby preventing oxytocin from activating the receptor. This inhibition blocks the downstream signaling pathways that are normally triggered by oxytocin. The molecular targets include the oxytocin receptor, which is a G protein-coupled receptor. The pathways involved in the mechanism of action include the phosphatidylinositol and diacylglycerol hydrolysis pathway, leading to the inhibition of intracellular calcium release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.
Carbetocin: A longer-acting oxytocin receptor agonist used for the treatment of postpartum hemorrhage.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties
Uniqueness of OT Antagonist 3
This compound is unique due to its specific structure, which allows it to selectively bind to the oxytocin receptor with high affinity. This selectivity makes it a valuable tool for studying the oxytocin signaling pathway and for developing targeted therapies. Unlike some other oxytocin receptor antagonists, this compound has shown promising results in preclinical studies, highlighting its potential for therapeutic applications .
Eigenschaften
Molekularformel |
C21H20N6O2 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-5-[4-(6-methoxypyridin-3-yl)-5-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3 |
InChI-Schlüssel |
CYLJCMVSRQKHMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


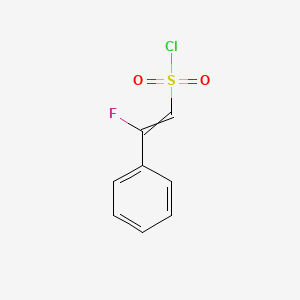

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

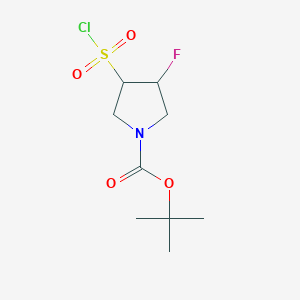
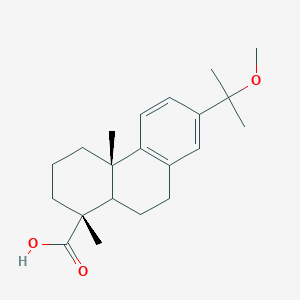
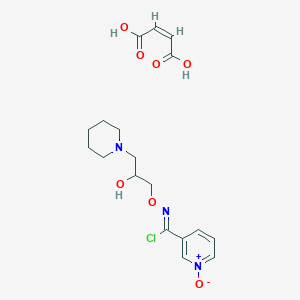
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
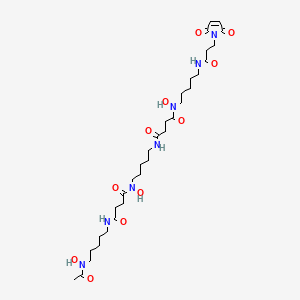
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
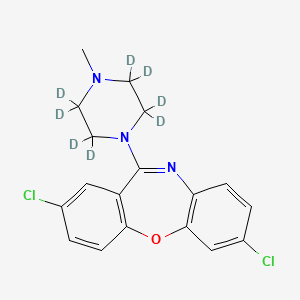
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)

![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
